molecular formula C6H7F3N2O B3339919 [1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanol CAS No. 135206-92-7

[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanol

Cat. No.: B3339919
CAS No.: 135206-92-7
M. Wt: 180.13 g/mol
InChI Key: WPMIPIPCGHAJNZ-UHFFFAOYSA-N
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Description

[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanol: is a chemical compound with the molecular formula C6H7F3N2O. It is characterized by the presence of a trifluoroethyl group attached to an imidazole ring, which is further connected to a methanol group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanol typically involves the reaction of imidazole derivatives with trifluoroethylating agents. One common method includes the use of 2,2,2-trifluoroethyl iodide in the presence of a base to introduce the trifluoroethyl group onto the imidazole ring. The reaction is usually carried out under mild conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or acids.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, [1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique trifluoroethyl group imparts distinct chemical properties, making it valuable in the development of new materials and catalysts .

Biology: Its ability to form stable complexes with biological molecules makes it a useful tool in biochemical assays .

Medicine: In medicine, this compound is being investigated for its potential therapeutic properties. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development .

Industry: Industrially, the compound is used in the manufacture of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications, including the production of polymers and coatings .

Mechanism of Action

The mechanism of action of [1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanol involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach intracellular targets effectively. Once inside the cell, it can interact with enzymes and proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: The uniqueness of [1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanol lies in its specific trifluoroethyl group attached to the imidazole ring. This structural feature imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

[1-(2,2,2-trifluoroethyl)imidazol-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3N2O/c7-6(8,9)4-11-2-1-10-5(11)3-12/h1-2,12H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPMIPIPCGHAJNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=N1)CO)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135206-92-7
Record name [1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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